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molecular formula C8H12O B8764465 (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

Cat. No. B8764465
M. Wt: 124.18 g/mol
InChI Key: NLHROWOWTHQMEZ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238604B2

Procedure details

To a 2-neck 15-mL flask equipped with a temperature probe, N2 inlet, and septum was added 1 g of 4 (7.28 mmol, 1.0 equiv) and 3.0 mL THF. The solution was cooled to an internal temperature of 0° C. with an ice bath. To this solution was added 2.95 mL of 33 wt % n-Hexyllithium (7.28 mmol, 1.0 equiv) slowly via syringe pump over 1 hour. Internal temperature rose to 6.8° C. and solution became yellow. In a separate 3-neck 100-mL flask equipped with a temperature probe, N2 inlet, and septum 0.82 g of lithium acetylide-ethylenediamine complex (8.01 mmol, 1.1 equiv) was slurried in 5.0 mL of DMPU at room temperature. To this room temperature slurry, the cold solution of the deprotonated cyclopropanol was transferred via cannula over 5 min. After the addition, the brown mixture was heated to an internal temperature of 52° C. with a heating mantle for 3 hours or until greater than 98% conversion was observed by GC. The brown mixture was cooled with an ice bath to 3° C. and then the ice bath was removed to prevent freezing. To this was slowly added 17.5 mL of 0.5 N HCl and an ice bath was applied to maintain an internal temperature below 21° C. The mixture was then diluted with 10 mL MTBE and 5 mL of water before transfer to a separatory funnel and removal of the aqueous layer. The aqueous layer was extracted once with 15 mL MTBE and then the combined organic layers were washed with 20 mL water followed by 20 mL brine. The organic layer was then concentrated in vacuo to afford 1.27 g of rac-5 as a yellow oil (72 wt %). 1H NMR (400 MHz, CDCl3) δ 3.24 (dt, 1H, J=2.6, 5.3 Hz), 2.25 (dt, 2H, J=2.6, 7.6 Hz), 1.96 (t, 1H, J=2.6 Hz), 1.92 (s, 1H, OH), 1.64 (pent, 2H, J=7.3 Hz), 1.38 (sext, 1H, J=6.9 Hz), 1.24 (sext, 1H, J=6.9 Hz), 0.93 (m, 1H), 0.72 (m, 1H), 0.35 (q, 1H, J=6.0 Hz); 13C NMR (100 MHz, CDCl3) δ 84.49, 68.37, 52.45, 30.50, 27.74, 20.17, 18.01, 14.25; GC: HP1 (30 m×0.32 mm; 0.25 μm), 25 psi, 200° C. front inlet. 5 min @ 50° C., ramp 25° C./min to 250° C. then hold for 4 min, tr(4)=7.15 min, tr(rac-5)=6.72 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
7.28 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]1[CH2:7][O:6][CH2:5][CH2:4]1.[CH2:8]([Li])[CH2:9][CH2:10][CH2:11]CC.C1(O)CC1>CN1C(=O)N(C)CCC1>[CH2:5]([CH:4]1[CH2:3][CH:7]1[OH:6])[CH2:11][CH2:10][C:9]#[CH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
4
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
7.28 mmol
Type
reactant
Smiles
C(CCCCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 6.8° C.
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the brown mixture was heated to an internal temperature of 52° C. with a heating mantle for 3 hours or until greater than 98% conversion
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The brown mixture was cooled with an ice bath to 3° C.
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature below 21° C
ADDITION
Type
ADDITION
Details
The mixture was then diluted with 10 mL MTBE and 5 mL of water before transfer to a separatory funnel
CUSTOM
Type
CUSTOM
Details
removal of the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once with 15 mL MTBE
WASH
Type
WASH
Details
the combined organic layers were washed with 20 mL water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 1.27 g of rac-5 as a yellow oil (72 wt %)
CUSTOM
Type
CUSTOM
Details
HP1 (30 m×0.32 mm; 0.25 μm), 25 psi, 200° C. front inlet
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
@ 50° C.
CUSTOM
Type
CUSTOM
Details
tr(4)=7.15 min, tr(rac-5)=6.72 min.
Duration
6.72 min

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
Smiles
C(CCC#C)C1C(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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